molecular formula C21H18ClN5O3S B2751476 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide CAS No. 852373-26-3

2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide

Cat. No. B2751476
CAS RN: 852373-26-3
M. Wt: 455.92
InChI Key: XTHOMRLWYWEPAD-UHFFFAOYSA-N
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Description

The compound “2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide” is a derivative of 1,2,4-triazole . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are known to show versatile biological activities and are present as a central structural component in a number of drug classes .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives, including the requested compound, was confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The IR absorption spectra of similar compounds were characterized by the presence of signals for C=O groups .

Scientific Research Applications

  • Antiasthma Agents :

    • Triazolo[1,5-c]pyrimidines, a class similar to the specified compound, have been found to exhibit activity as mediator release inhibitors, potentially useful in treating asthma. This was identified using the human basophil histamine release assay (Medwid et al., 1990).
  • Synthesis and Biological Assessment :

    • Research on the synthesis of 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides, a similar compound, demonstrated a method for creating diverse functionalized [1,2,4]triazolo[4,3-a]pyridine derivatives, with a focus on pharmacological activity (Karpina et al., 2019).
  • Antioxidant Ability :

    • Some derivatives of 6-amino-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin, which share structural similarities with the specified compound, have shown significant antioxidant abilities in assays, suggesting potential for therapeutic applications (Shakir et al., 2017).
  • Antimicrobial and Antioxidant Activity :

    • Novel pyridine and fused pyridine derivatives, including triazolopyridine, have been studied for antimicrobial and antioxidant activities, indicating potential applications in infectious diseases and oxidative stress-related conditions (Flefel et al., 2018).
  • Molecular Structure Analysis :

    • Pyridazine analogs, including 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, have been synthesized and analyzed for their molecular structures, which is crucial for understanding their chemical properties and potential applications in medicinal chemistry (Sallam et al., 2021).
  • Insecticidal Assessment :

    • Certain heterocycles incorporating a thiadiazole moiety have been evaluated for their effectiveness against the cotton leafworm, Spodoptera littoralis, suggesting possible applications in agriculture and pest control (Fadda et al., 2017).

Mechanism of Action

Target of Action

Similar compounds with a [1,2,4]triazolo[4,3-b]pyridazine core have been reported to interact with dna .

Mode of Action

The compound likely interacts with its targets through non-covalent interactions such as hydrogen bonding and π-π stacking . These interactions can lead to changes in the conformation or function of the target, which can result in altered cellular processes.

Biochemical Pathways

Compounds with similar structures have been reported to intercalate dna , which can disrupt DNA replication and transcription, leading to cell death.

Pharmacokinetics

Similar compounds have been reported to have good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its interaction with DNA. By intercalating DNA, the compound can disrupt critical cellular processes such as DNA replication and transcription, leading to cell death .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C for optimal stability .

properties

IUPAC Name

2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O3S/c1-29-15-7-8-16(17(11-15)30-2)23-19(28)12-31-20-10-9-18-24-25-21(27(18)26-20)13-3-5-14(22)6-4-13/h3-11H,12H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTHOMRLWYWEPAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)Cl)C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide

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